4-{(Z)-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diphenyl-1H-pyrazol-5-one
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Overview
Description
“4-{(Z)-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diphenyl-1H-pyrazol-5-one” is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its unique structure, which includes multiple aromatic rings and a pyrazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-{(Z)-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diphenyl-1H-pyrazol-5-one” typically involves the condensation of appropriate aldehydes and hydrazines under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure purity and efficiency. Techniques such as crystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions may occur at various positions on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation may lead to quinones, reduction to hydrazines, and substitution to various substituted pyrazoles.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may serve as a probe to study enzyme interactions and other biochemical processes.
Medicine
Industry
In the industrial sector, the compound may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which “4-{(Z)-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diphenyl-1H-pyrazol-5-one” exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the application and the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-methyl-5-pyrazolone
- 4-Methyl-1-phenyl-3-pyrazolidinone
Comparison
Compared to similar compounds, “4-{(Z)-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diphenyl-1H-pyrazol-5-one” may exhibit unique properties such as enhanced stability, specific reactivity, and distinct biological activity. These characteristics make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C32H24N4O |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(4Z)-4-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2,5-diphenylpyrazol-3-one |
InChI |
InChI=1S/C32H24N4O/c1-23-17-19-25(20-18-23)30-26(22-35(33-30)27-13-7-3-8-14-27)21-29-31(24-11-5-2-6-12-24)34-36(32(29)37)28-15-9-4-10-16-28/h2-22H,1H3/b29-21- |
InChI Key |
SWEXFENBDMXPOJ-ANYBSYGZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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